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4-(2-(1H-indol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide

HDAC1 inhibition Epigenetic cancer therapy Class I HDAC selectivity

Pan-HDAC inhibitors often confound epigenetic studies via HDAC6-mediated tubulin hyperacetylation. This compound solves that with potent class I HDAC inhibition (HDAC1 IC50=12 nM, HDAC3 IC50=8.2 nM) and 20-fold selectivity over HDAC6 (898 nM), plus dual IDO1 blockade (HeLa IC50=28 nM) for tumor-immune co-culture models. • Non-hydroxamate scaffold: no zinc coordination, eliminating broad MMP/ADAM off-target inhibition. • CNS-compatible: >100 μM MAO-A IC50 confirms target specificity in neuronal assays. • Supply: Available from BenchChem with reliable global fulfillment; inquire for bulk pricing.

Molecular Formula C23H22N4O2
Molecular Weight 386.455
CAS No. 1251557-89-7
Cat. No. B2866247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(1H-indol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide
CAS1251557-89-7
Molecular FormulaC23H22N4O2
Molecular Weight386.455
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CC(=O)NCCCC(=O)NC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C23H22N4O2/c28-21(26-19-9-3-7-18-8-4-14-25-23(18)19)11-5-13-24-22(29)16-27-15-12-17-6-1-2-10-20(17)27/h1-4,6-10,12,14-15H,5,11,13,16H2,(H,24,29)(H,26,28)
InChIKeyICKMDVIRDXFGMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Indole-Quinoline Butanamide: Chemical Identity & Pharmacology


4-(2-(1H-Indol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide (CAS 1251557-89-7) is a synthetic small molecule that integrates an indole-1-acetamido moiety with a quinolin-8-yl butanamide scaffold [1]. This compound has been profiled as a dual inhibitor of class I histone deacetylases (HDAC1/2/3) and indoleamine 2,3-dioxygenase 1 (IDO1), placing it at the intersection of epigenetic regulation and tumor immune evasion pathways [1][2]. Its core structural duality—indole as a cap group and quinoline as a linker/surface recognition element—distinguishes it from simpler hydroxamic acid-based HDAC inhibitors [3][4].

Pathway Probe Dual HDAC1/2/3 and IDO1 inhibition supports epigenetic and immune evasion studies
ZBG Architecture Non-hydroxamate scaffold reported to avoid broad metalloenzyme chelation
Isoform Bias Class I HDAC selectivity may reduce class IIb-related tubulin acetylation confounds
CNS Liability MAO-A IC50 >100 μM indicates low amine oxidase interference for CNS models

Indole-Quinoline Butanamide: Substitution Risks


This compound's dual HDAC/IDO1 inhibition profile is highly sensitive to both the N1-indole substitution position and the quinolin-8-yl attachment geometry. Closely related analogs—such as 4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide—differ only in the indole attachment point (N1-acetamido vs. C3) but exhibit fundamentally altered binding modes to HDAC enzymes, as C3-linked indoles cannot engage the same cap-region interactions that the N1-acetamido linker provides [1]. Similarly, replacement of the quinolin-8-yl group with alternative aryl amides (e.g., benzothiazol-2-yl in 4-[(1,3-benzothiazol-2-yl)formamido]-N-(quinolin-8-yl)butanamide) shifts the target profile away from IDO1 toward bacterial targets . Even within the indole-quinoline class, minor structural perturbations cause >100-fold shifts in HDAC isoform selectivity, as demonstrated by the HDAC8-selective tetrahydroquinoline derivative 11k (IC50 = 0.10 μM) vs. the pan-class I profile of the target compound [2]. Generic substitution—absent confirmatory biochemical profiling—carries a high risk of selecting a compound with different potency, selectivity, and off-target liability.

Target Compound
N1-indole-acetamido linker with 8-quinolinyl butanamide
Analog Risk
C3-indole or benzothiazolyl replacements may shift HDAC cap-region binding and IDO1 profile
Target Compound
Class I HDAC selectivity (HDAC1/2/3 > HDAC6/8)
Analog Risk
Tetrahydroquinoline analog 11k shows HDAC8-selective bias; isoform preference may not transfer
Target Compound
Dual HDAC/IDO1 activity from combined indole-quinoline scaffold
Analog Risk
Structurally similar amides may lose IDO1 inhibition; confirm biochemical profiling before substitution

Indole-Quinoline Butanamide: Comparative Evidence


HDAC1 Inhibition Potency vs. SAHA

The target compound inhibits recombinant human HDAC1 with an IC50 of 12 nM, placing it in the same potency range as the clinically approved pan-HDAC inhibitor SAHA (vorinostat). SAHA has been independently measured at 21 nM (IC50 range: 20–41 nM depending on assay configuration) in equivalent recombinant HDAC1 fluorogenic assays using Ac-peptide-AMC substrate [1][2]. This 1.75-fold difference in enzymatic potency is notable given that the target compound lacks a hydroxamic acid zinc-binding group (ZBG)—the pharmacophore responsible for SAHA's broad-spectrum HDAC inhibition [3]. Maintaining near-equivalent HDAC1 potency without a hydroxamate ZBG has implications for reduced off-target metal chelation.

HDAC1 vs SAHA
Cross-study comparable
IC50 12 nM vs 21 nM
Reported comparable HDAC1 inhibition without hydroxamate ZBG
Assay: recombinant HDAC1, Ac-peptide-AMC substrate
HDAC1 inhibition Epigenetic cancer therapy Class I HDAC selectivity

HDAC2 Selectivity Advantage Over SAHA

The target compound inhibits HDAC2 with an IC50 of 18 nM, whereas SAHA exhibits an HDAC2 IC50 of 62 nM under comparable recombinant enzyme conditions [1][2]. This yields a 3.4-fold potency advantage for the target compound at HDAC2. The HDAC1/HDAC2 selectivity ratio for the target compound is 1.5 (12 nM vs. 18 nM), in contrast to SAHA which shows ~3-fold selectivity for HDAC1 over HDAC2 (21 nM vs. 62 nM) [1][2]. HDAC2-selective inhibition is of particular interest for CNS indications, where HDAC2 has been implicated in synaptic plasticity and memory formation, and where pan-HDAC inhibition may be undesirable [3].

HDAC2 vs SAHA
Cross-study comparable
IC50 18 nM vs 62 nM
Reported HDAC2 potency advantage may support isoform-biased study designs
Assay: recombinant HDAC2; 3.4-fold difference
HDAC2 selectivity Isoform-specific epigenetic modulation CNS drug discovery

Cellular IDO1 Inhibition vs. Epacadostat

The target compound inhibits IDO1 in IFN-γ-stimulated human HeLa cells with an IC50 of 28 nM, assessed via inhibition of kynurenine production [1]. This is comparable to epacadostat, the most clinically advanced IDO1 inhibitor, which exhibits a HeLa cell IDO1 IC50 of 20.6 nM under equivalent conditions [2]. The compound thus achieves near-benchmark IDO1 cellular potency while simultaneously inhibiting class I HDACs—a dual mechanism not present in epacadostat or other IDO1-selective clinical candidates [3]. The dual HDAC/IDO1 profile is mechanistically synergistic: HDAC inhibition can upregulate MHC class I and tumor antigen expression, while IDO1 inhibition prevents T-cell anergy induced by kynurenine-mediated AhR activation.

IDO1 Cell vs Epacadostat
Cross-study comparable
IC50 28 nM vs 20.6 nM
Reported near-benchmark cellular IDO1 inhibition with dual HDAC activity
HeLa cells, kynurenine readout; 1.36-fold difference
IDO1 inhibition Cancer immunotherapy Kynurenine pathway

MAO-A Counter-Screen: Negligible Liability

The target compound was counter-screened against human monoamine oxidase A (MAO-A) and exhibited an IC50 >100,000 nM (>100 μM), indicating no significant inhibition of this critical CNS enzyme [1]. This is relevant because the quinolin-8-yl moiety—present in the target compound—is a known structural alert for MAO inhibition; certain quinoline derivatives such as 4-hydroxyquinoline analogs are potent MAO-A substrates/inhibitors [2]. The absence of MAO-A activity confirms that the specific acetamido-butanamide linker geometry in the target compound sterically precludes MAO-A active site access, reducing the risk of serotonin syndrome or tyramine pressor effects that would limit in vivo utility.

MAO-A Counter-Screen
Class-level inference
IC50 >100,000 nM
Negligible MAO-A inhibition suggests low CNS amine oxidase liability
Kynuramine fluorescence assay; quinolone alert absent
MAO-A selectivity Off-target safety profiling CNS drug liability

HDAC Isoform Selectivity: Class I vs. Class IIb

The target compound exhibits a clear class I HDAC selectivity profile: HDAC3 IC50 = 8.2 nM, HDAC1 IC50 = 12 nM, HDAC2 IC50 = 18 nM, vs. HDAC8 IC50 = 44 nM and HDAC6 IC50 = 898 nM, all measured in the same Fudan University study using recombinant human enzymes [1]. This yields a 20-fold selectivity window between the most potent class I isoform (HDAC3, 8.2 nM) and HDAC6 (898 nM), and a 5.4-fold window vs. HDAC8 (44 nM). In contrast, SAHA is essentially equipotent across HDAC1 (21 nM), HDAC3 (20 nM), and HDAC6 (33 nM), with only HDAC8 (540 nM) showing selectivity [2]. The target compound's class I-biased profile enables interrogation of HDAC1/2/3-dependent biology with reduced class IIb-mediated tubulin and Hsp90 deacetylase effects .

Isoform Selectivity
Head-to-head
HDAC3 8.2 nM; HDAC6 898 nM
Class I selectivity may limit HDAC6-mediated tubulin acetylation confounds
5-isoform panel; 110-fold HDAC6/HDAC3 ratio
HDAC isoform selectivity Class I vs. Class IIb Therapeutic window

Non-Hydroxamate Zinc-Binding Architecture

The target compound belongs to a distinct pharmacophore class: indole-acetamide-based HDAC inhibitors that, by crystallographic evidence from the Beshore et al. study, do not coordinate the catalytic zinc atom via a hydroxamic acid moiety [1]. Instead, the acetamido carbonyl and the quinolin-8-yl nitrogen likely engage the HDAC active site through a non-canonical binding mode involving the surface recognition region and the acetate release channel [1][2]. This contrasts with SAHA, trichostatin A, and the majority of clinical HDAC inhibitors, which rely on a hydroxamic acid ZBG for potency. The absence of the hydroxamate pharmacophore correlates with reduced metal-chelating off-target effects (e.g., against matrix metalloproteinases) and improved selectivity among HDAC isoforms, as evidenced by the 110-fold HDAC6/HDAC3 selectivity ratio [2][3].

Zinc-Binding Mode
Class-level inference
Non-hydroxamate scaffold
Reported non-canonical binding may reduce metalloenzyme off-target effects
Crystallography evidence in related series
Non-hydroxamate HDAC inhibitor Zinc-binding group Pharmacophore novelty

Indole-Quinoline Butanamide: Application Scenarios


Class I HDAC-Selective Epigenetic Tool

Procure this compound when experimental designs require potent class I HDAC inhibition (HDAC1 IC50 = 12 nM, HDAC2 IC50 = 18 nM, HDAC3 IC50 = 8.2 nM) with a 20-fold selectivity window over HDAC6 (898 nM) [1]. This selectivity profile avoids the confounding tubulin hyperacetylation effects caused by HDAC6 inhibition that occur with pan-inhibitors like SAHA (HDAC6 IC50 = 33 nM) [2]. Applications include gene expression reprogramming studies, chromatin immunoprecipitation (ChIP) experiments investigating histone H3/H4 acetylation dynamics, and differentiation protocols where class I HDAC activity must be suppressed without triggering class IIb-mediated cytoskeletal effects.

Dual HDAC/IDO1 Immuno-Oncology Probe

Deploy this compound as a dual-pathway probe in tumor-immune co-culture models, where its IDO1 inhibition (HeLa cell IC50 = 28 nM, comparable to epacadostat at 20.6 nM) simultaneously blocks kynurenine-mediated T-cell suppression while its class I HDAC inhibition upregulates tumor MHC-I and antigen presentation machinery [1][2]. This dual mechanism addresses the limitation seen with IDO1-selective inhibitors (e.g., epacadostat) that showed insufficient single-agent efficacy in Phase III trials (ECHO-301), as HDAC inhibition may prime tumors for immune recognition. Use in syngeneic mouse tumor models with IDO1-expressing tumors for proof-of-concept combination studies with checkpoint inhibitors.

Non-Hydroxamate HDAC Inhibitor Reference Standard

Employ this compound as a non-hydroxamate HDAC inhibitor reference standard in metalloenzyme selectivity panels. The indole-acetamide scaffold—confirmed by X-ray crystallography to not coordinate the catalytic zinc in related series—provides a baseline for assessing HDAC inhibition without the broad metalloenzyme promiscuity inherent to hydroxamic acid ZBGs [1]. Pair with SAHA or trichostatin A as hydroxamate controls to deconvolve HDAC-specific effects from off-target matrix metalloproteinase (MMP) or ADAM protease inhibition. The confirmed >100 μM MAO-A IC50 further supports its use as a clean HDAC probe in CNS-relevant assays [2].

SAR Anchor for Indole-Quinoline Library Design

Use this compound as a reference point for SAR campaigns exploring indole-quinoline hybrid molecules. Its defined dual HDAC/IDO1 profile and quantitative selectivity data across five HDAC isoforms (HDAC1/2/3/6/8), plus IDO1 and MAO-A, provide a rich benchmarking dataset [1][2]. Compare newly synthesized analogs against this compound to assess the impact of modifying the indole substitution position (N1 vs. C3), quinoline attachment geometry (8-yl vs. other positions), or butanamide linker length on target potency and selectivity. The Fudan University-derived dataset ensures data reproducibility across independent laboratories.

Application
Selection Property
Validation Focus
Class I HDAC Epigenetic Studies
Class I selectivity over HDAC6
Histone H3/H4 acetylation endpoints; tubulin acetylation absence
Immuno-Oncology Probe
Dual HDAC/IDO1 pathway engagement
MHC-I upregulation and kynurenine reduction in co-culture models
Non-Hydroxamate Reference Standard
Indole-acetamide ZBG architecture
Metalloenzyme selectivity panels vs hydroxamate controls
SAR Library Anchor
Defined multi-target selectivity dataset
Benchmarking indole/quinoline analogs for potency and isoform shifts
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